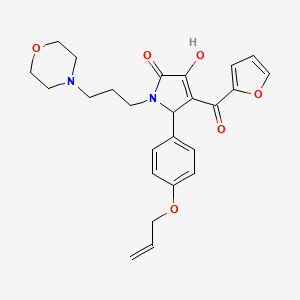
3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring and a piperidine ring, which are connected through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a nucleophilic substitution reaction, where a naphthalene derivative reacts with the piperidine intermediate.
Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amide coupling reaction, typically using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylpiperidin-1-yl)-N-(phenyl)propanamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
3-(4-methylpiperidin-1-yl)-N-(benzyl)propanamide: Contains a benzyl group instead of a naphthalene ring.
3-(4-methylpiperidin-1-yl)-N-(pyridin-2-yl)propanamide: Features a pyridine ring instead of a naphthalene ring.
Uniqueness
3-(4-methylpiperidin-1-yl)-N-(naphthalen-2-yl)propanamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
Molecular Formula |
C19H24N2O |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-(4-methylpiperidin-1-yl)-N-naphthalen-2-ylpropanamide |
InChI |
InChI=1S/C19H24N2O/c1-15-8-11-21(12-9-15)13-10-19(22)20-18-7-6-16-4-2-3-5-17(16)14-18/h2-7,14-15H,8-13H2,1H3,(H,20,22) |
InChI Key |
HYFZSAWLUUPJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B12150100.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12150104.png)
![methyl 2-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12150118.png)
![(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12150119.png)

![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B12150133.png)
![N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12150139.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12150140.png)
![3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12150148.png)
![4-(1-benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12150153.png)
![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12150157.png)
![N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12150160.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12150169.png)

